![molecular formula C9H13ClN2O2 B1469367 Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride CAS No. 1803604-79-6](/img/structure/B1469367.png)
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis pathway for Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-2-(3-nitrophenyl)ethan-1-amine hydrochloride . The InChI code is 1S/C9H12N2O2.ClH/c1-10-6-5-8-3-2-4-9(7-8)11(12)13;/h2-4,7,10H,5-6H2,1H3;1H .Chemical Reactions Analysis
MNNHCl can react with a variety of compounds, including amines, alcohols, and carboxylic acids. It can also react with nucleophiles, such as water and thiols, to form nitrosamines.Physical And Chemical Properties Analysis
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride is a colorless solid that is soluble in water and organic solvents. Its molecular weight is 216.67 .Scientific Research Applications
Anticancer Agent Synthesis
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride plays a role in the synthesis of compounds with potent anticancer activity. For instance, its derivatives have been used to inhibit tubulin polymerization, an essential process in cell division, by binding at the colchicine site. This inhibition was observed in studies aiming at developing new cancer cell growth inhibitory amides with significant activity against various human and animal cancer cell lines (Pettit et al., 2003).
Polymer Solar Cells
In the field of renewable energy, derivatives of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride have been applied as acceptor and cathode interfacial materials in polymer solar cells. Such applications aim to enhance the efficiency of these solar cells by improving electron mobility and facilitating favorable vertical phase separation for efficient charge transport (Lv et al., 2014).
Kinetics and Mechanism Studies
Research on the kinetics and mechanisms of chemical reactions involving derivatives of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride provides insights into their reactivity and potential applications in organic synthesis. For example, studies on the aminolysis of O-aryl S-methyl thiocarbonates have elucidated the reaction pathways and mechanisms, contributing to the understanding of nucleophilic substitution reactions (Castro et al., 2005).
Electrochemical Oxidation Studies
Electrochemical studies have investigated the oxidation of primary amines in ionic liquid media, leading to the formation of organic layers attached to electrode surfaces. These findings have implications for the development of electrochemical sensors and devices, demonstrating the versatility of Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride derivatives in electrochemical applications (Ghilane et al., 2010).
Lewis Acid-Catalyzed Reactions
The compound has also been used in Lewis acid-catalyzed reactions for the ring-opening of activated cyclopropanes with amine nucleophiles. This methodology has been applied in the enantioselective synthesis of compounds with potential pharmaceutical applications, showcasing the compound's role in facilitating highly selective synthetic transformations (Lifchits & Charette, 2008).
Mechanism of Action
properties
IUPAC Name |
N-methyl-2-(3-nitrophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-10-6-5-8-3-2-4-9(7-8)11(12)13;/h2-4,7,10H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZSUHLIONMRBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[2-(3-nitrophenyl)ethyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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